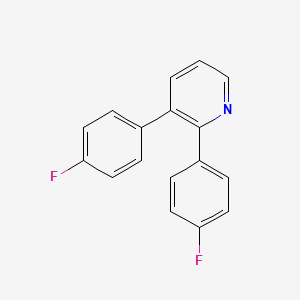
3-Bromo-2-isobutyl-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-isobutyl-5-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, an isobutyl group at the second position, and a methyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isobutyl-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-isobutyl-5-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-isobutyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-isobutyl-5-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-isobutyl-5-methylpyridine.
Applications De Recherche Scientifique
3-Bromo-2-isobutyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-2-isobutyl-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: Lacks the isobutyl group, leading to different reactivity and applications.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
2-Isobutyl-5-methylpyridine: Lacks the bromine atom, affecting its chemical behavior.
Uniqueness
3-Bromo-2-isobutyl-5-methylpyridine is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both the bromine atom and the isobutyl group allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C10H14BrN |
|---|---|
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
3-bromo-5-methyl-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H14BrN/c1-7(2)4-10-9(11)5-8(3)6-12-10/h5-7H,4H2,1-3H3 |
Clé InChI |
KEKYSRBPSIWNBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


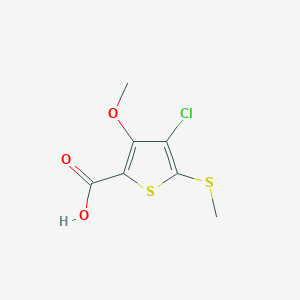
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
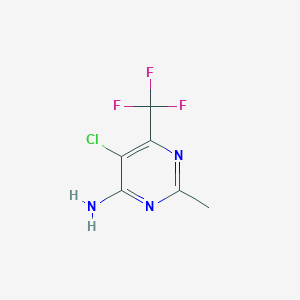

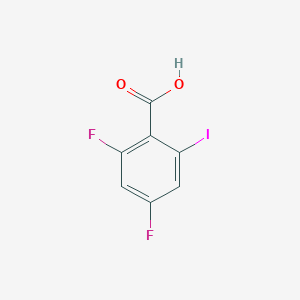
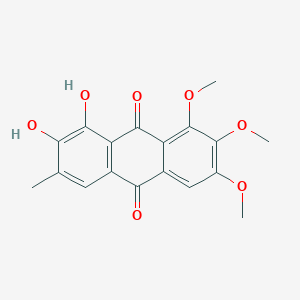



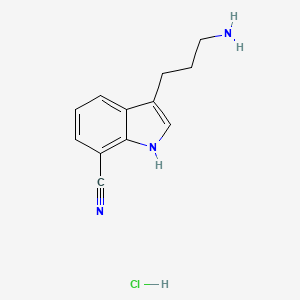
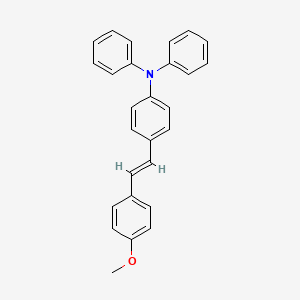

![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
